molecular formula C7H10N2O2S B2763966 N-(pyridin-2-ylmethyl)methanesulfonamide CAS No. 74351-44-3

N-(pyridin-2-ylmethyl)methanesulfonamide

Cat. No. B2763966
CAS RN: 74351-44-3
M. Wt: 186.23
InChI Key: COZJGYDYFGRADG-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylmethyl)methanesulfonamide” is a chemical compound with the molecular formula C7H10N2O2S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “N-(pyridin-2-ylmethyl)methanesulfonamide” has been refined with weighted least-squares refinement on F2 for better convergence . One of the compounds with a similar structure adopts a quasi-planar structure .


Physical And Chemical Properties Analysis

“N-(pyridin-2-ylmethyl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 186.23 .

Scientific Research Applications

Molecular Structure and Coordination

N-(pyridin-2-ylmethyl)methanesulfonamide , a compound with potential ligand properties for metal coordination, exhibits distinct molecular and supramolecular structures. The molecular geometry and hydrogen bonding patterns vary among its derivatives, influencing their physical properties and interactions. For instance, N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and its derivatives exhibit different torsion angles and hydrogen bonding, leading to unique supramolecular arrangements. These arrangements facilitate hydrogen bonding and π-π stacking interactions, which are crucial for their potential applications in materials science and coordination chemistry (Jacobs, Chan, & O'Connor, 2013).

Catalysis and Chemical Synthesis

N-(pyridin-2-ylmethyl)methanesulfonamide derivatives have been employed as ligands in iridium complexes for catalytic applications. These complexes demonstrate significant potential in the transfer hydrogenation of ketones, showcasing high activity and selectivity under base-free conditions. Notably, the catalysis can proceed efficiently in the presence of air, without the need for specialized additives, highlighting the robustness and practicality of these catalytic systems (Ruff, Kirby, Chan, & O'Connor, 2016).

Crystallography and Coordination Chemistry

The crystal structure of N-(pyridin-2-ylmethyl)methanesulfonamide reveals intricate hydrogen bonding networks and metal coordination geometries. These structural features are pivotal in understanding the compound's reactivity and its potential as a ligand in metal coordination complexes. For example, its coordination with silver ions results in dinuclear molecules with distinct geometries and bonding patterns. This structural information is vital for exploring its applications in coordination chemistry and materials science (Dodoff, Varga, & Kovala-Demertzi, 2004).

Safety and Hazards

The safety information for “N-(pyridin-2-ylmethyl)methanesulfonamide” includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)9-6-7-4-2-3-5-8-7/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZJGYDYFGRADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)methanesulfonamide

CAS RN

74351-44-3
Record name N-(pyridin-2-ylmethyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 0° solution of 15 g of 2-(aminomethyl)pyridine, 15.44 g of triethylamine and 150 ml of methylene chloride is added 17.48 g of methanesulfonyl chloride in 100 ml of methylene chloride. The mixture is stirred at 0° C. for 1 hour followed by stirring at room temperature for 3 hours. The reaction is poured into saturated sodium bicarbonate and extracted with methylene chloride. The combined extracts are washed with saturated sodium chloride and concentrated in vacuo. The residue is purified by chromatography (silica gel: 10% methyl alcohol/ethyl acetate) to give 19.84 g of the desired product.
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15 g
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100 mL
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150 mL
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Synthesis routes and methods II

Procedure details

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